![molecular formula C17H15N3O5 B1530950 methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate CAS No. 346450-27-9](/img/structure/B1530950.png)
methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 346450-27-9. It has a molecular weight of 341.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The compound contains a total of 42 bonds, including 25 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 ester (aromatic), 1 urea (-thio) derivative, 1 secondary amine (aromatic), and 2 imide(s) (-thio) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 341.32 .Scientific Research Applications
Agrochemical Use
Compounds similar to the one have been applied as agrochemicals , functioning as root growth stimulants. They promote primary root length and influence the levels of endogenous hormones like IAA, ABA, and GA3, which are crucial in controlling primary root development .
Cancer Treatment
Indole derivatives have been increasingly recognized for their application in treating cancer cells. Their biological activity can be tailored to target various types of cancerous cells .
Antimicrobial Activity
These compounds also show promise in antimicrobial treatments, combating a range of microbes due to their biologically vital properties .
Synthetic Cannabinoids
Structurally similar compounds have been characterized as synthetic cannabinoids, which are analogues of other biologically active substances .
Anti-HIV Activity
Indole derivatives have been synthesized and screened for anti-HIV activity against different strains of the virus, showing potential as therapeutic agents .
Safety And Hazards
properties
IUPAC Name |
methyl (3E)-3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-19-14(21)11(15(22)20(2)17(19)24)8-10-9-6-4-5-7-12(9)18-13(10)16(23)25-3/h4-8,21H,1-3H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYTWHRVBYZSF-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C3=CC=CC=C3N=C2C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C3=CC=CC=C3N=C2C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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